4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-2-3-8(15-7)6-11-9(12)4-5-10(13)14/h2-3H,4-6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXOHKGVYANLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent reactions to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted amino derivatives .
Scientific Research Applications
4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Heterocyclic vs. Aromatic Substituents: The furan (in the target compound) and pyridine (in the bromopyridinyl analog) introduce distinct electronic profiles.
- Complexity in Drug-like Molecules : Sacubitril’s bulky biphenyl-ethyl-methoxy substituent contrasts with the simpler methylfuran group, highlighting trade-offs between target specificity and synthetic complexity .
Physicochemical and Electronic Properties
- Solubility : The carboxylic acid group ensures moderate aqueous solubility across all analogs. However, the methylfuran substituent (logP ~1.5 estimated) increases lipophilicity compared to the acetylphenyl analog (logP ~0.8) .
Biological Activity
4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate various cellular processes by binding to active sites or other critical regions on these targets, leading to alterations in signaling pathways and physiological responses.
Pharmacokinetics
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, stability, and molecular size significantly influence its bioavailability. Preliminary studies suggest that the compound's structure allows for favorable absorption characteristics, although detailed pharmacokinetic profiles are still under investigation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
In addition to antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. Studies utilizing rodent models indicated that it could reduce inflammation markers in tissues subjected to inflammatory stimuli. This effect may be linked to its ability to inhibit specific inflammatory pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of the compound has been explored to understand how modifications to its structure can enhance its biological efficacy. Variations in substituents on the furan ring or the butanoic acid moiety have been systematically studied to identify more potent analogs with improved pharmacological profiles .
Research Applications
This compound has diverse applications in scientific research:
- Chemistry : It serves as an intermediate in synthesizing complex organic molecules.
- Biology : Investigated for potential biological activities including antimicrobial and anti-inflammatory effects.
- Medicine : Explored for drug development and therapeutic applications.
- Industry : Utilized in producing specialty chemicals and materials .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.
Case Study 2: Anti-inflammatory Effects
In a rodent model of induced paw edema, administration of the compound resulted in a reduction of edema by 50% compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines or other mediators involved in the inflammatory response .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example:
- Step 1: React 5-methylfurfurylamine with maleic anhydride under acidic conditions to form the intermediate 4-oxobutanoic acid derivative.
- Step 2: Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst) to improve yield. Polar aprotic solvents like DMF or THF at 60–80°C with a base (e.g., triethylamine) enhance substitution efficiency .
- Step 3: Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the furan methyl group (δ ~2.3 ppm for CH), the amide carbonyl (δ ~170 ppm), and the oxobutanoic acid backbone (δ ~2.6–2.8 ppm for CH groups) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (calculated for CHNO: 223.0845).
- Purity Analysis: Employ HPLC with a C18 column (UV detection at 254 nm) to ensure >95% purity .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermal Stability: Store at –20°C in amber vials to prevent degradation of the furan ring and amide bond.
- Hydrolytic Sensitivity: Avoid aqueous solutions at neutral or basic pH, as the oxobutanoic acid moiety may undergo hydrolysis. Use lyophilization for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the furan and amide functional groups in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (furan oxygen) and electrophilic (amide carbonyl) sites.
- Molecular Dynamics (MD): Simulate solvation effects to predict aggregation behavior in aqueous environments. Tools like Gaussian or GROMACS are recommended .
- Validation: Compare computational results with experimental reactivity data (e.g., substitution rates with electrophiles like halogens or acylating agents) .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
Methodological Answer:
- Assay Optimization: Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO ≤0.1% to avoid cytotoxicity).
- Mechanistic Studies: Perform competitive binding assays or siRNA knockdown to identify off-target effects. For example, if antimicrobial activity is inconsistent, test against gram-positive/negative bacteria with standardized MIC protocols .
- Data Normalization: Use positive controls (e.g., known kinase inhibitors) to calibrate signal-to-noise ratios .
Q. How can enantiomeric resolution be achieved for derivatives of this compound, and what chiral analytical methods are suitable?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Dynamic Kinetic Resolution: Employ enzymes like lipases or esterases under mild conditions to selectively hydrolyze one enantiomer.
- Circular Dichroism (CD): Confirm enantiopurity by analyzing Cotton effects at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
